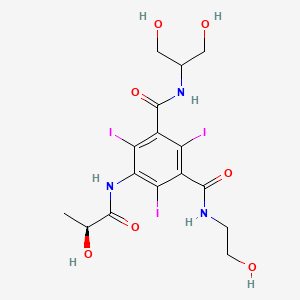
Phenyl 2-hydroxy-4,5-dimethoxybenzoate
Übersicht
Beschreibung
Phenyl 2-hydroxy-4,5-dimethoxybenzoate is a chemical compound with the molecular formula C15H14O5 . It has an average mass of 274.269 Da and a monoisotopic mass of 274.084137 Da . This compound is an impurity of Acotiamide, a drug used for the treatment of postprandial fullness, upper abdominal bloating, and early satiation due to functional dyspepsia .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to a benzoate group that has two methoxy groups and one hydroxy group . The exact structure can be represented by the InChI string:InChI=1S/C15H14O5/c1-18-13-8-11 (12 (16)9-14 (13)19-2)15 (17)20-10-6-4-3-5-7-10/h3-9,16H,1-2H3 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 274.27 g/mol . It has a XLogP3 value of 3.5, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The topological polar surface area is 65 Ų . The compound has a complexity of 313 .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Phenyl 2-hydroxy-4,5-dimethoxybenzoate derivatives show promising antibacterial properties. A study synthesized new 2,3-dimethoxy-3-hydroxy-2-(1-phenyl-3-aryl-4-pyrazolyl)chromanones and tested them for their antibacterial activity against a range of gram-positive and gram-negative bacteria. Some compounds exhibited antibacterial activity comparable to commercial antibiotics (Prakash, Kumar, & Sehrawat, 2009).
Antioxidant Activity
This compound derivatives are also noted for their strong antioxidant properties. A new phenyl ether derivative, alongside known analogues, was isolated from the fungus Aspergillus carneus and displayed significant antioxidant activity, comparable to ascorbic acid (Xu, Zhang, Zhu, Cao, & Zhu, 2017).
Anti-Inflammatory Activity
These compounds have also been studied for their anti-inflammatory properties. Novel benzophenone appended oxadiazole derivatives, synthesized from 3-benzoyl-4-hydroxybenzoic acid, exhibited significant membrane stabilizing activity and inhibited the proliferation of endothelial cells, indicating potential anti-inflammatory effects (Puttaswamy, Malojiao, Mohammed, Sherapura, Prabhakar, & Khanum, 2018).
Photodegradation Properties
The photodegradation behavior of dimethoxy curcuminoids, which include derivatives of this compound, varies based on the position of the methoxy group. Specific derivatives showed different rates of decomposition and produced various degradation products, revealing potential applications in the study of photodegradation processes (Galer & Šket, 2015).
Wirkmechanismus
Target of Action
Phenyl 2-hydroxy-4,5-dimethoxybenzoate is a complex organic compound with the molecular formula C15H14O5 The primary targets of this compound are currently unknown due to limited research
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . It is also predicted to be a CYP1A2, CYP2C19, and CYP2C9 inhibitor . These properties could impact the compound’s bioavailability and its distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential as a CYP inhibitor , it may influence drug metabolism and potentially lead to drug-drug interactions
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds could affect its stability and activity. For instance, its storage temperature is recommended to be at room temperature in a dry, sealed environment .
Eigenschaften
IUPAC Name |
phenyl 2-hydroxy-4,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-18-13-8-11(12(16)9-14(13)19-2)15(17)20-10-6-4-3-5-7-10/h3-9,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXURAFZSOJQXKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC2=CC=CC=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80698444 | |
| Record name | Phenyl 2-hydroxy-4,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80698444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877997-98-3 | |
| Record name | Phenyl 2-hydroxy-4,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80698444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




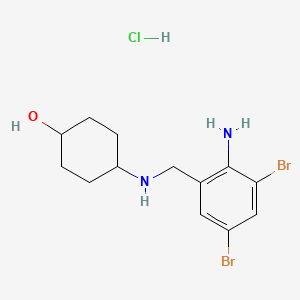


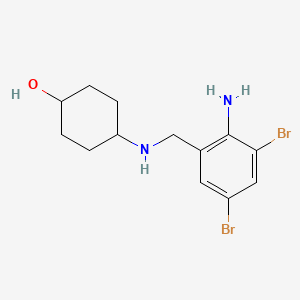
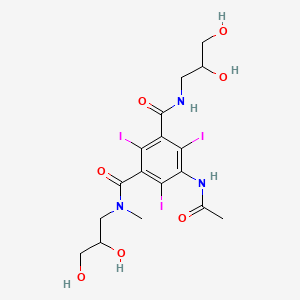
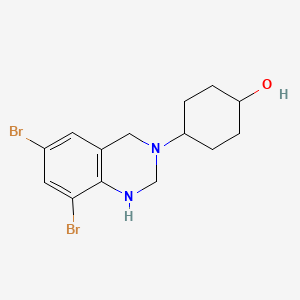

![trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol](/img/structure/B602081.png)
